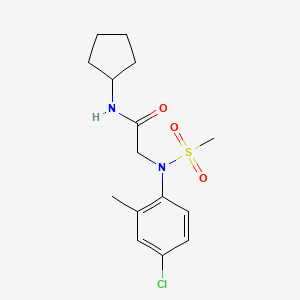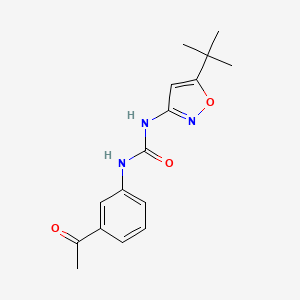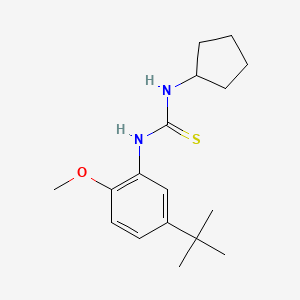![molecular formula C16H26N2O3S B5783485 4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MS-245 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
MS-245 inhibits the activity of PRMTs by binding to the active site of the enzyme. This prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. This leads to a decrease in the methylation of target proteins, which can affect their function and activity.
Biochemical and Physiological Effects
MS-245 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, MS-245 has been shown to affect the expression of genes involved in various cellular processes, including cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MS-245 in lab experiments is its selectivity for PRMTs. This allows researchers to study the specific role of these enzymes in various cellular processes. Additionally, MS-245 has been found to have low toxicity in animal studies. However, one limitation of using MS-245 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for the study of MS-245. One direction is the development of more potent and selective PRMT inhibitors based on the structure of MS-245. Another direction is the investigation of the role of PRMTs in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the use of MS-245 in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of MS-245 involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine. The reaction occurs in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain MS-245 in a pure form.
Wissenschaftliche Forschungsanwendungen
MS-245 has been studied for its potential use as a tool compound in scientific research. It has been found to selectively inhibit the activity of protein arginine methyltransferases (PRMTs), which are enzymes that play a role in various cellular processes, including gene expression and signal transduction. MS-245 has been used to study the role of PRMTs in cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-14-8-12-18(13-9-14)11-3-10-17-22(19,20)16-6-4-15(21-2)5-7-16/h4-7,14,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBHMFCMXHPKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


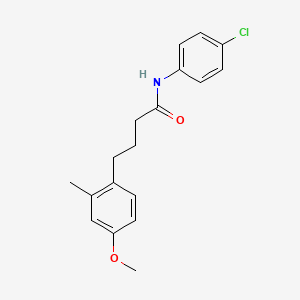
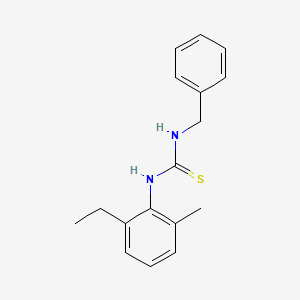
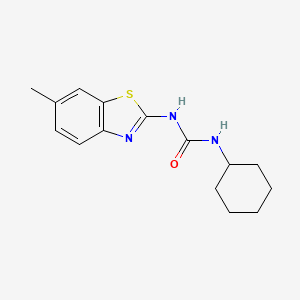

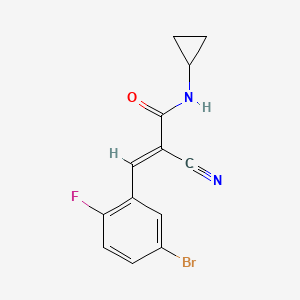
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
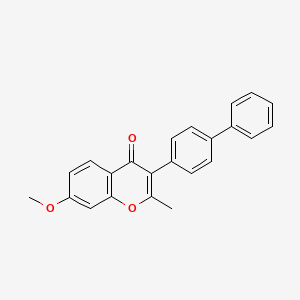
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
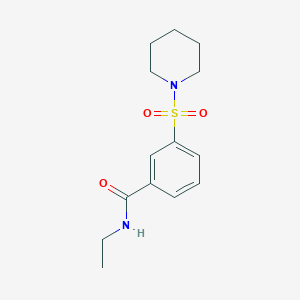
![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
